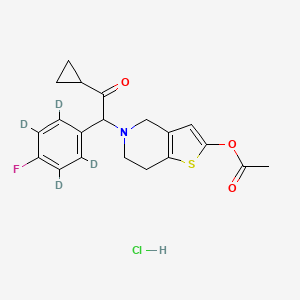

p-Fluoro Prasugrel-d4 (hydrochloride)

Description

BenchChem offers high-quality p-Fluoro Prasugrel-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Fluoro Prasugrel-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H21ClFNO3S |

|---|---|

Molecular Weight |

413.9 g/mol |

IUPAC Name |

[5-[2-cyclopropyl-2-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |

InChI |

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H/i4D,5D,6D,7D; |

InChI Key |

VORROWWIWNJHRE-OAIJHCBKSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H])F)[2H].Cl |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structural Characterization and Synthesis of p-Fluoro Prasugrel-d4

The following technical guide details the structural characteristics, synthesis logic, and analytical application of p-Fluoro Prasugrel-d4 , a specialized stable isotope standard used in pharmaceutical quality control and DMPK (Drug Metabolism and Pharmacokinetics) studies.

Executive Summary

p-Fluoro Prasugrel-d4 is the deuterium-labeled stable isotope of the para-fluoro positional isomer of Prasugrel (Effient). While the active pharmaceutical ingredient (API) Prasugrel contains a fluorine atom at the ortho (2-position) of the phenyl ring, the para (4-position) isomer is a critical process-related impurity (often designated as Impurity B or the para-isomer).

The -d4 isotope serves as the definitive Internal Standard (IS) for the precise quantification of this impurity using LC-MS/MS, eliminating ionization matrix effects that compromise non-isotopic external calibration methods.

Molecular Architecture & Identity

Chemical Definition

The molecule is defined by two critical structural modifications relative to the parent drug, Prasugrel:

-

Regio-isomerism: The fluorine atom is translocated from the ortho (C2) to the para (C4) position on the phenyl ring.

-

Isotopic Enrichment: Four hydrogen atoms are replaced by deuterium (

H), typically on the tetrahydropyridine ring system, to generate a mass shift of +4 Da.

| Feature | Specification |

| Chemical Name | 5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetradeuterio-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate |

| Molecular Formula | |

| Molecular Weight | ~377.47 g/mol (vs. 373.44 g/mol for non-deuterated) |

| Isotopic Purity | |

| Key Moiety | 4-Fluorophenyl (p-Fluoro) group |

Structural Visualization

The following diagram illustrates the core scaffold and the specific sites of modification.

Figure 1: Structural evolution from the parent drug to the p-Fluoro impurity and its deuterated standard.

Synthetic Pathway & Logic

The synthesis of p-Fluoro Prasugrel-d4 is a convergent process. It requires the coupling of a deuterated thienopyridine core with a specific para-fluorinated alkylating agent.

Retrosynthetic Analysis

-

Fragment A (Electrophile): 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.[1][2] This provides the para-fluoro geometry.

-

Fragment B (Nucleophile): 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one-d4. This provides the stable isotope label.[3][4][5][6][7][8]

Step-by-Step Synthesis Protocol

Step 1: Preparation of the p-Fluoro Electrophile Unlike standard Prasugrel (which uses 2-fluorobenzyl bromide), this synthesis initiates with 4-fluorobenzyl bromide .

-

Grignard Formation: React 4-fluorobenzyl bromide with Mg in diethyl ether.

-

Acylation: React the Grignard reagent with cyclopropanecarbonitrile followed by hydrolysis to yield cyclopropyl-4-fluorobenzyl ketone.

-

Bromination: Radical bromination (using NBS or

) at the benzylic position yields the

Step 2: Synthesis of the Deuterated Core (Fragment B) To ensure the label is metabolically stable and does not undergo back-exchange:

-

Start with Thiophene-2-ethylamine-d4 (synthesized from deuterated precursors).

-

Perform a Pictet-Spengler cyclization or similar ring closure to form the thienopyridine-d4 skeleton.

-

Note: The deuterium atoms are typically located on the ethylene bridge (positions 6 and 7) of the piperidine ring.

Step 3: Coupling and Acetylation

-

N-Alkylation: React Fragment A and Fragment B in the presence of a base (

) in acetonitrile.-

Mechanism:

displacement of the bromide by the secondary amine of the thienopyridine.

-

-

O-Acetylation: The resulting intermediate (a ketone tautomer) is treated with acetic anhydride and a base (e.g., triethylamine/DMAP) to enolize the ketone and trap it as the enol acetate.

-

Purification: Flash chromatography to isolate the p-Fluoro Prasugrel-d4.

Figure 2: Convergent synthesis pathway highlighting the introduction of the p-fluoro moiety and the deuterium label.

Analytical Application: LC-MS/MS Validation

The primary utility of p-Fluoro Prasugrel-d4 is as an Internal Standard (IS) for quantifying the para-isomer impurity in bulk drug substances.

Why this specific IS is required

-

Co-elution Risks: The para-isomer often elutes very close to the ortho-isomer (Prasugrel) in Reverse Phase HPLC.

-

Ion Suppression: In the presence of the massive signal from the API (Prasugrel), the impurity signal can be suppressed.

-

Correction: p-Fluoro Prasugrel-d4 co-elutes exactly with the p-Fluoro impurity (not the API), experiencing the exact same matrix effects, providing a corrected response ratio.

MRM Transitions (Typical)

To set up the Mass Spectrometer (e.g., Triple Quadrupole), use the following transitions. Note: Exact values depend on the specific deuteration pattern.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |

| p-Fluoro Impurity | 374.1 | 262.1 (Thienopyridine core) | 20 eV |

| p-Fluoro Prasugrel-d4 | 378.1 | 266.1 (d4-Thienopyridine) | 20 eV |

Protocol: Sample Preparation

-

Stock Solution: Dissolve 1 mg of p-Fluoro Prasugrel-d4 in acetonitrile to make a 1 mg/mL stock. Store at -20°C.

-

Spiking: Add the IS to all calibration standards and samples to achieve a final concentration of ~50 ng/mL.

-

Extraction: Use protein precipitation (acetonitrile) or Liquid-Liquid Extraction (LLE) with MTBE if analyzing plasma; simple dilution is sufficient for API purity analysis.

References

-

Asian Journal of Chemistry. (2014). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Vol. 26, No. 18. Retrieved from [Link]

- Google Patents. (2012). WO2012018791A2 - Preparation of prasugrel hydrochloride.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Prasugrel Impurity 19 | Axios Research [axios-research.com]

- 3. Prasugrel 4-Fluoro Hydrochloride - Acanthus Research [acanthusresearch.com]

- 4. Prasugrel-d4 Metabolite R-138727 - CAS - 1217222-86-0 | Axios Research [axios-research.com]

- 5. clearsynth.com [clearsynth.com]

- 6. hexonsynth.com [hexonsynth.com]

- 7. vivanls.com [vivanls.com]

- 8. medchemexpress.com [medchemexpress.com]

Introduction: Contextualizing p-Fluoro Prasugrel-d4 HCl in Drug Development

An In-Depth Technical Guide to the Chemical Properties and Solubility of p-Fluoro Prasugrel-d4 HCl

Prasugrel is a potent antiplatelet agent belonging to the thienopyridine class, which functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[1][2] Like other thienopyridines, prasugrel is a prodrug that requires in vivo metabolic activation to exert its therapeutic effect, inhibiting platelet activation and aggregation.[1][3] It is clinically used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[2][4]

This guide focuses on a specific analog, p-Fluoro Prasugrel-d4 HCl. This molecule incorporates two key modifications from the parent compound:

-

Positional Isomerism (p-Fluoro): The fluorine atom on the phenyl ring is shifted from the ortho- (2-) position to the para- (4-) position. Such isomers are critical to study as they can arise as process-related impurities during synthesis or be intentionally synthesized to explore structure-activity relationships (SAR). The USP monograph for Prasugrel HCl lists 4-Fluoro prasugrel as a potential impurity.[5]

-

Deuterium Labeling (-d4): Four hydrogen atoms are replaced by their stable isotope, deuterium. Deuteration is a powerful strategy in pharmaceutical science. It can subtly alter a drug's metabolic profile, potentially improving pharmacokinetic properties by leveraging the kinetic isotope effect (KIE) to slow metabolism at specific sites.[6][7] More commonly, deuterated analogs serve as indispensable internal standards for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), enabling precise measurement of the parent drug in biological matrices.

This document provides a comprehensive overview of the core chemical properties and solubility profile of p-Fluoro Prasugrel-d4 HCl, offering foundational knowledge for researchers in drug discovery, process chemistry, and clinical development. The data herein is synthesized from published information on prasugrel and its analogs, providing a robust framework for handling and experimentation.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for the d4-labeled p-fluoro analog is not publicly available, its properties can be reliably extrapolated from the parent Prasugrel HCl molecule and related fluoro-isomers.

Chemical Structure:

The structure of p-Fluoro Prasugrel-d4 HCl is shown below. The deuterium atoms are strategically placed on the tetrahydrothienopyridine ring system, a common site for metabolic oxidation. This placement is exemplary for its use as an internal standard, as it is unlikely to be lost during initial hydrolysis of the acetate ester but would be present during key metabolic transformations.

Caption: Structure of p-Fluoro Prasugrel-d4 HCl.

Table 1: Physicochemical Properties of p-Fluoro Prasugrel-d4 HCl

| Property | Value | Source / Rationale |

| Systematic Name | 5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl-d4 acetate hydrochloride | Based on IUPAC nomenclature for prasugrel analogs.[8] |

| CAS Number | 1391053-98-7 (for non-deuterated p-fluoro analog) | [9] |

| Molecular Formula | C₂₀H₁₆D₄FNO₃S · HCl | Derived from Prasugrel formula, substituting 4 H with D.[1] |

| Molecular Weight | ~413.93 g/mol | Calculated based on Prasugrel HCl (409.90 g/mol )[10] + 4(D-H) mass difference. |

| Appearance | White to off-white or pale brown solid | Inferred from Prasugrel HCl and its impurities.[2][8] |

| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | Recommended for thienopyridines to prevent degradation.[10] |

Section 2: Comprehensive Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Prasugrel is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[11] The solubility of p-Fluoro Prasugrel-d4 HCl is expected to follow a similar profile, being highly dependent on pH.

Causality of pH-Dependent Solubility: The tetrahydrothienopyridine core contains a tertiary amine, which has a pKa of approximately 5.1.[12] In acidic environments (pH < pKa), this amine becomes protonated, forming a cationic species. This charged form interacts more favorably with polar solvents like water, leading to a significant increase in aqueous solubility. Conversely, at neutral or basic pH (pH > pKa), the molecule exists predominantly in its neutral, free base form, which is less soluble in water.

Published data for prasugrel HCl demonstrates this principle clearly: it is soluble at pH 2, slightly soluble at pH 3-4, and practically insoluble at pH 6-7.5.[2] A graphical representation of this relationship for the parent compound shows a dramatic drop in solubility as the pH increases from 2 to 6.[11]

Solubility in Organic Solvents: Like the parent compound, p-Fluoro Prasugrel-d4 HCl is expected to exhibit good solubility in polar organic solvents. This is essential for preparing stock solutions for analysis and in vitro experiments.

Table 2: Expected Solubility of p-Fluoro Prasugrel-d4 HCl

| Solvent | Expected Solubility | Rationale / Source for Prasugrel HCl |

| Aqueous Buffers | ||

| 0.1 N HCl (pH ~1.2) | Soluble | Data for Prasugrel HCl shows high solubility at low pH.[2][11] |

| Phosphate Buffer (pH 4.0) | Slightly Soluble | Solubility decreases as pH approaches the pKa.[2] |

| Phosphate Buffer (pH 7.4) | Practically Insoluble | In its free base form, the molecule has very low aqueous solubility.[2] |

| Organic Solvents | ||

| Methanol | Freely Soluble | [4][13] |

| DMSO | Soluble | [14] |

| Acetonitrile | Soluble | Used as a diluent and mobile phase component in HPLC methods.[15] |

| Ethanol / Propanol | Slightly Soluble | [4][13] |

| Diethyl Ether | Practically Insoluble | [4][13] |

| Ethyl Acetate | Practically Insoluble | [4][13] |

Section 3: Chemical Stability and Degradation Pathways

Understanding the chemical stability of a compound is paramount for ensuring the integrity of experimental results and for defining appropriate storage and handling procedures. Studies on prasugrel hydrochloride have revealed that it is susceptible to degradation through several pathways.[16]

-

Hydrolysis: The acetate ester linkage is prone to hydrolysis, particularly under acidic or basic conditions, yielding a desacetyl impurity.[17]

-

Oxidation: The thienopyridine ring system is susceptible to oxidation. Forced degradation studies using hydrogen peroxide (H₂O₂) and other oxidizing agents have identified several oxidative degradants.[16][18]

-

Photodegradation: Exposure to light can lead to degradation, necessitating that the compound be stored in light-resistant containers.[16]

Self-Validating Handling Protocol: To ensure the integrity of the compound, all stock solutions should be prepared fresh in a suitable solvent like methanol or DMSO. For aqueous experiments, the final dilution into buffer should be done immediately before use. If storage of solutions is unavoidable, they should be kept at -20°C or below for short periods, and their purity should be verified by a suitable analytical method (e.g., HPLC) before use.

Section 4: Key Experimental Protocols

The following protocols provide robust, step-by-step methodologies for characterizing the solubility and purity of p-Fluoro Prasugrel-d4 HCl. These protocols are designed to be self-validating by including system suitability and control checks.

Protocol 4.1: Determination of Kinetic Aqueous Solubility via the Shake-Flask Method

This protocol determines the solubility of the compound in various pH buffers, a critical parameter for designing in vitro assays and formulation strategies.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 4.2: Purity and Stability Assessment via Reverse-Phase HPLC

This method is essential for confirming the purity of the starting material and for monitoring its stability over time or under stress conditions. The choice of parameters is based on established methods for prasugrel.[15][17]

-

Chromatographic System:

-

Column: C8 or C18 column (e.g., Zorbax XDB C8, 150 x 4.6 mm, 3.5 µm).[17] The C8 provides good retention and peak shape for this type of molecule.

-

Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.[17] This pH ensures the analyte is protonated and reduces peak tailing.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic elution with 40:60 (v/v) A:B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

-

Standard and Sample Preparation:

-

Diluent: Acetonitrile/Water (70:30 v/v).

-

Standard Solution: Prepare a stock solution of p-Fluoro Prasugrel-d4 HCl at 1 mg/mL in diluent. Create a working standard at ~200 µg/mL.

-

Sample Solution: Prepare the sample to be tested at a target concentration of ~200 µg/mL in diluent.

-

-

System Suitability Test (SST):

-

Rationale: The SST is a self-validating step to ensure the chromatographic system is performing correctly before analyzing samples.

-

Procedure: Inject the standard solution five times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 1.5.

-

-

Analysis:

-

Inject the standard and sample solutions.

-

Calculate the purity of the sample by area percent. For stability studies, compare the peak area of the main peak to its initial value and observe for the appearance of new degradation peaks.

-

Conclusion

p-Fluoro Prasugrel-d4 HCl is a specialized chemical tool of significant value to pharmaceutical researchers. Its properties are largely governed by the core thienopyridine structure, exhibiting pH-dependent aqueous solubility and susceptibility to hydrolytic and oxidative degradation. The para-fluoro substitution makes it a relevant compound for impurity profiling and SAR studies, while the deuterium labeling renders it an ideal internal standard for sensitive bioanalytical methods. The protocols and data synthesized in this guide provide a foundational framework for its effective use, ensuring that researchers can proceed with confidence in the integrity and handling of this important research compound.

References

-

Analysis of prasugrel by chromatography - Review. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Effient (prasugrel) tablets label. (n.d.). accessdata.fda.gov. [Link]

-

Prasugrel | C20H20FNO3S | CID 6918456. (n.d.). PubChem - NIH. [Link]

-

Farid, N. A., et al. (2007). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(5), 799-811. [Link]

-

Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. (2006). R Discovery. [Link]

-

Zhang, Y., et al. (2016). Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride. Crystal Growth & Design, 16(10), 5767-5777. [Link]

-

Synthesis of deuterated clopidogrel- and vicagrel-related compounds.... (2020). ResearchGate. [Link]

-

JAMP Prasugrel. (2020). JAMP Pharma Corporation. [Link]

-

The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. (2019). PubMed. [Link]

-

Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. (2012). PMC. [Link]

-

Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study. (2025). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

(PDF) Characterization of Prasugrel Degradation Profile by Several Oxidative Reagents using HPLC and LC-MS/MS Technique. (2023). ResearchGate. [Link]

-

Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form. (2012). PMC. [Link]

-

Chapter-Four-Prasugrel-Hydrochloride.pdf. (n.d.). ResearchGate. [Link]

-

Prasugrel Desfluoro Hydrochloride / Desfluoro Prasugrel Hydrochloride. (n.d.). Allmpus. [Link]

-

p-Fluoro Prasugrel Hydrochloride. (n.d.). CRO Splendid Lab Pvt. Ltd. [Link]

-

Prasugrel. (n.d.). Deranged Physiology. [Link]

-

Prasugrel Hydrochloride. (2018). USP-NF. [Link]

-

CAS No : 1391053-53-4 | Product Name : Prasugrel Desfluoro Hydrochloride. (n.d.). Pharmaffiliates. [Link]

-

Prasugrel Desfluoro Hydrochloride - CAS - 1391053-53-4. (n.d.). Axios Research. [Link]

-

Prasugrel Desfluoro Hydrochloride | CAS No- 1391053-53-4. (n.d.). GLP Pharma Standards. [Link]

-

Designing chemical systems for precision deuteration of medicinal building blocks. (2021). Nature Portfolio. [Link]

-

Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. (2006). International Atomic Energy Agency. [Link]

- A process for making prasugrel and its intermediates. (2011).

-

The pH solubility of prasugrel HCl in 0.05 M phosphate buffer at 30 °C... (n.d.). ResearchGate. [Link]

Sources

- 1. au.edu.sy [au.edu.sy]

- 2. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. uspnf.com [uspnf.com]

- 6. researchgate.net [researchgate.net]

- 7. ukisotope.com [ukisotope.com]

- 8. researchgate.net [researchgate.net]

- 9. p-Fluoro Prasugrel Hydrochloride | 1391053-98-7 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 10. Prasugrel Hydrochloride | 389574-19-0 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. allmpus.com [allmpus.com]

- 15. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Molecular Weight Dynamics and Analytical Quantification of Deuterated p-Fluoro Prasugrel Impurity

Target Audience: Analytical Chemists, Mass Spectrometrists, and CMC Regulatory Scientists Document Type: Technical Whitepaper & Methodological Guide

Mechanistic Origins of the p-Fluoro Positional Isomer

Prasugrel is a potent thienopyridine-class antiplatelet agent. Structurally, the active pharmaceutical ingredient (API) is an ortho-fluoro compound: 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate[1].

During the bulk synthesis of Prasugrel, the primary starting material is 2-fluorophenylacetic acid. However, commercial grades of this starting material are frequently contaminated with its positional isomer, 4-fluorophenylacetic acid[2]. If this contaminant is not rigorously purged, it propagates through the entire synthetic cascade, ultimately yielding the para-fluoro positional isomer, known formally as Prasugrel Impurity C or p-Fluoro Prasugrel[2][3].

Because positional isomers share identical molecular weights and exhibit nearly indistinguishable physicochemical properties (such as solubility and partition coefficients), removing p-Fluoro Prasugrel via standard crystallization is notoriously difficult[2]. Consequently, regulatory agencies require highly specific chromatographic monitoring of this impurity during API release testing.

Physicochemical Profiling & Molecular Weight Causality

To accurately quantify trace levels of Impurity C in the presence of an overwhelming concentration of the API, analytical scientists rely on Stable Isotope-Labeled Internal Standards (SIL-IS). The industry standard for this application is p-Fluoro Prasugrel-d4 Hydrochloride [4].

The table below summarizes the critical molecular weight dynamics that govern the mass spectrometric detection of these compounds. Note the distinction between the free base and the hydrochloride salt forms, as this frequently causes calculation errors during standard preparation.

| Compound Role | Chemical Name | Chemical Formula | Exact Mass (Free Base) | Molecular Weight (HCl Salt) | CAS Number |

| API | Prasugrel | C₂₀H₂₀FNO₃S | 373.1148 Da | 409.90 g/mol | 389574-19-0[5] |

| Target Impurity | p-Fluoro Prasugrel | C₂₀H₂₀FNO₃S | 373.1148 Da | 409.90 g/mol | 1391053-98-7[6] |

| SIL-IS | p-Fluoro Prasugrel-d4 | C₂₀H₁₆D₄FNO₃S | 377.1399 Da | 413.93 g/mol | 1794753-98-2[4] |

Data synthesized from specialized pharmaceutical reference standard catalogs[3][4][6][7].

The Causality of the +4 Da Mass Shift

The molecular weight shifts from 409.90 g/mol (unlabeled HCl salt) to 413.93 g/mol (d4-labeled HCl salt)[4][7]. This +4 Da shift is not arbitrary; it is a strict mathematical requirement dictated by the natural isotopic distribution of the molecule.

Prasugrel contains one sulfur atom. The heavy isotope Sulfur-34 (³⁴S) has a natural terrestrial abundance of ~4.22%. When ionized, the unlabeled impurity generates a significant M+2 isotopic peak (m/z 376.1) due to this ³⁴S contribution. If a d2-labeled standard (MW + 2) were utilized, the M+2 peak of the highly abundant un-labeled API would bleed directly into the detection channel of the internal standard, destroying quantitative linearity. By utilizing a d4-labeled standard (MW + 4), the internal standard's signal is pushed completely beyond the natural isotopic envelope of the target analyte, ensuring zero isotopic cross-talk.

Synthetic pathway and molecular weight progression of deuterated p-Fluoro Prasugrel.

Self-Validating LC-MS/MS Protocol for Impurity Quantification

Because the API and Impurity C are positional isomers with identical molecular weights (409.90 g/mol as HCl salts)[5][7], a mass spectrometer cannot distinguish them by mass alone. Chromatographic separation is an absolute physical necessity[1]. The following protocol utilizes p-Fluoro Prasugrel-d4 to create a self-validating analytical system.

Step 1: Standard Preparation & Isotopic Purity Check

-

Action: Prepare a 100 ng/mL working solution of p-Fluoro Prasugrel-d4 Hydrochloride in acetonitrile. Inject this solution as a "Blank + IS" sample before running any API lots.

-

Causality (Self-Validation): Deuterated standards can contain trace amounts of the un-labeled compound (D0) due to incomplete isotopic enrichment during synthesis. By injecting the IS alone and monitoring the D0 MRM channel, we establish the isotopic cross-talk baseline. If the D0 signal in the IS blank is <0.1% of the IS signal, the standard is validated as fit-for-purpose.

Step 2: Sample Matrix Preparation

-

Action: Dissolve the Prasugrel API sample in a diluent of 50:50 Acetonitrile:Water. Immediately spike the sample with a known, fixed concentration of the d4-IS.

-

Causality: Spiking the IS at the earliest possible stage ensures that any subsequent volumetric errors, matrix effects, or ionization suppression in the Electrospray Ionization (ESI) source affect the impurity and the IS equally. Because they co-elute perfectly, the ratio of their signals remains constant, canceling out quantitative variance.

Step 3: Chromatographic Separation

-

Action: Utilize a sub-2 µm C18 or Pentafluorophenyl (PFP) analytical column. Apply a gradient elution utilizing 0.1% orthophosphoric acid (or formic acid for MS compatibility) in water as Mobile Phase A, and acetonitrile as Mobile Phase B[1].

-

Causality: The PFP stationary phase offers alternative selectivity based on fluorine-fluorine interactions, which is highly effective at resolving ortho-fluoro (API) from para-fluoro (Impurity C) isomers. The d4-IS will co-elute exactly with Impurity C, acting as a definitive retention time marker even if the impurity peak tails into the massive API peak.

Step 4: Mass Spectrometric Detection (ESI+ MRM)

-

Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

-

Unlabeled Impurity C: m/z 374.1 → [Product Ion]

-

d4-IS: m/z 378.1 → [Product Ion + 4]

-

-

Causality: The mass spectrometer detects the free base ions [M+H]+. Therefore, the m/z values correspond to the base exact mass + a proton (373.1 + 1.0 = 374.1), not the hydrochloride salt molecular weight (409.90)[3][7].

Self-validating LC-MS/MS workflow for quantifying p-Fluoro Prasugrel using a d4-IS.

References

- p-Fluoro Prasugrel Hydrochloride - CRO Splendid Lab Pvt. Ltd. splendidlab.com.

- CAS No : 1391053-98-7 | Product Name : p-Fluoro Prasugrel Hydrochloride | Pharmaffiliates.

- CAS No : 1391194-50-5 | Product Name : Prasugrel Hydrochloride - Impurity C | Pharmaffiliates.

- Prasugrel-impurities - Pharmaffiliates.

- WO2012018791A2 - Preparation of prasugrel hydrochloride - Google P

- CAS No : 389574-19-0| Product Name : Prasugrel Hydrochloride - API - Pharmaffiliates.

- 0975-8232; P-ISSN: 2320-5148 International Journal of Pharmaceutical Sciences and Research 919 IJPSR (2014), Vol. 5, Issue 3 (Research Article). ijpsr.com.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. p-Fluoro Prasugrel Hydrochloride | 1391053-98-7 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

An In-depth Technical Guide to the Identification and Quantification of Prasugrel para-Fluoro Impurity Using Deuterium-Labeled (d4) Standards

Abstract

This technical guide provides a comprehensive framework for the identification and quantification of the para-fluoro positional isomer impurity in Prasugrel active pharmaceutical ingredient (API) and formulated drug products. Leveraging the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the accuracy of stable isotope dilution (SID), this document outlines a robust analytical methodology employing a deuterium-labeled (d4) internal standard. The guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering in-depth protocols, the scientific rationale behind methodological choices, and data interpretation strategies.

Introduction: The Challenge of Isomeric Impurities in Prasugrel

Prasugrel is a potent thienopyridine antiplatelet agent, a prodrug that undergoes rapid metabolism to its active metabolite, which irreversibly inhibits the P2Y12 ADP receptor.[1][2] The synthesis of Prasugrel involves the coupling of a thienopyridine core with a fluorinated phenyl moiety. A critical aspect of ensuring the safety and efficacy of Prasugrel is the stringent control of process-related impurities, particularly positional isomers which can be challenging to separate and quantify.[3][4]

The para-fluoro impurity, where the fluorine atom is at the 4-position of the phenyl ring instead of the 2-position, is a potential process-related impurity that can arise from the starting materials. Due to their similar chemical structures and physicochemical properties, the para-fluoro isomer and Prasugrel can exhibit comparable chromatographic behavior, making their separation and accurate quantification a significant analytical challenge.[5] Given that even trace levels of impurities can impact drug safety, regulatory bodies like the FDA and EMA mandate their rigorous control.[6][7]

This guide details a definitive method for the analysis of the para-fluoro impurity, employing a d4-labeled Prasugrel internal standard to achieve the highest levels of accuracy and precision, consistent with the principles of Isotope Dilution Mass Spectrometry (IDMS).[8][9]

The Rationale for a Stable Isotope-Labeled Internal Standard

In quantitative LC-MS/MS analysis, the use of an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[10][11] While a structural analog can be used, a stable isotope-labeled (SIL) internal standard is considered the gold standard for bioanalytical and pharmaceutical impurity analysis.[12][13]

Why d4-Prasugrel is the Optimal Choice:

-

Co-elution and Identical Physicochemical Behavior: d4-Prasugrel, where four hydrogen atoms on the cyclopropyl ring are replaced with deuterium, is chemically identical to the analyte of interest (both Prasugrel and its para-fluoro isomer). This ensures that it co-elutes with the analytes and experiences the same effects of ion suppression or enhancement in the mass spectrometer source, providing the most accurate correction.[8][12]

-

Minimal Isotopic Effect: The four-deuterium mass shift provides a clear distinction in the mass spectrometer without significantly altering the chromatographic retention time.[10]

-

Compensation for Sample Matrix Effects: Complex sample matrices can interfere with the ionization of the analyte. Since the SIL IS is affected in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification.[8][10]

Analytical Methodology

This section details the step-by-step protocol for the identification and quantification of the Prasugrel para-fluoro impurity.

Materials and Reagents

-

Prasugrel Reference Standard

-

Prasugrel para-fluoro impurity Reference Standard

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Class A Volumetric Glassware

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.[16][]

Chromatographic Conditions

A well-developed chromatographic method is essential to achieve separation of the positional isomers.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation (e.g., 30-70% B over 10 minutes) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[]

| Parameter | Prasugrel / para-fluoro Impurity | Prasugrel-d4 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) | m/z 374.1 | m/z 378.1 |

| Product Ion (Q2) | m/z 314.1 | m/z 318.1 |

| Collision Energy | Optimized for transition | Optimized for transition |

| Dwell Time | 100 ms | 100 ms |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Preparation of Standards and Samples

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the Prasugrel, para-fluoro impurity, and Prasugrel-d4 standards in methanol.

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the para-fluoro impurity stock solution with a 50:50 mixture of acetonitrile and water.

-

Spike each calibration standard with a constant concentration of the Prasugrel-d4 internal standard working solution.

Sample Preparation:

-

Accurately weigh and dissolve the Prasugrel API or crushed tablets in a suitable solvent (e.g., methanol).

-

Dilute the sample solution to an appropriate concentration with a 50:50 mixture of acetonitrile and water.

-

Spike the final sample solution with the same constant concentration of the Prasugrel-d4 internal standard as used in the calibration standards.

Method Validation

The analytical method must be validated in accordance with regulatory guidelines such as those from the FDA and ICH.[18][19][20]

Key Validation Parameters:

-

Specificity: The ability to differentiate and quantify the para-fluoro impurity in the presence of Prasugrel and other potential impurities.

-

Linearity: The method should demonstrate a linear relationship between the concentration of the para-fluoro impurity and the response ratio (analyte peak area / IS peak area) over a defined range.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively. This is critical for controlling genotoxic and other trace-level impurities.[21][22]

-

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.

Data Analysis and Interpretation

The concentration of the para-fluoro impurity in the sample is determined using the calibration curve generated from the standard solutions.

Calculation:

-

Integrate the peak areas for the para-fluoro impurity and the Prasugrel-d4 internal standard in both the standards and the samples.

-

Calculate the peak area ratio for each standard and sample.

-

Construct a linear regression calibration curve by plotting the peak area ratio against the concentration of the para-fluoro impurity for the standards.

-

Determine the concentration of the para-fluoro impurity in the sample by interpolating its peak area ratio onto the calibration curve.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

Figure 1: A schematic representation of the analytical workflow for the quantification of Prasugrel para-fluoro impurity.

Conclusion

The use of a deuterium-labeled (d4) internal standard in conjunction with LC-MS/MS provides a highly specific, sensitive, and accurate method for the identification and quantification of the para-fluoro impurity in Prasugrel. This approach, grounded in the principles of stable isotope dilution, ensures reliable data that meets stringent regulatory requirements for impurity profiling in pharmaceuticals.[23][24] By adhering to the detailed protocols and validation procedures outlined in this guide, analytical laboratories can confidently control the quality and safety of Prasugrel products.

References

- FDA issues final guidance on bioanalytical method valid

- Essential FDA Guidelines for Bioanalytical Method Valid

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.

- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Vertex AI Search.

- Genotoxic Impurities: Understanding the Risks and Regulatory Guidelines. (2023). Vertex AI Search.

- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Vertex AI Search.

- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014). Vertex AI Search.

- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020). Vertex AI Search.

- High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025). Vertex AI Search.

- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). PMC.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.

- Determination of Genotoxic Impurities in Pharmaceuticals. (2025).

- Deuterated Standards for LC-MS Analysis. (2025).

- LC-MS-Based Rapid and Accurate Drug Impurity Analysis. (n.d.). BOC Sciences.

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI.

- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025).

- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). FDA.

- Identification of prasugrel (an antiplatelet drug) impurities by LC-MS/MS, rapid determination of prasugrel hydrochloride-related substances, and degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms by stability indicating ultra-performance liquid chromatographic method. (n.d.).

- Analysis of prasugrel by chromatography - Review. (2016). Vertex AI Search.

- IDENTIFICATION OF PRASUGREL (AN ANTIPLATELET DRUG) IMPURITIES BY LC-MS/MS, RAPID DETERMINATION OF PRASUGREL HYDROCHLORIDE-RELATED SUBSTANCES, AND DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORMS BY STABILITY INDICATING ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. (2013). Taylor & Francis.

- Prasugrel. (2010).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.

- Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.). Vertex AI Search.

- Prasugrel. (2023).

- Prasugrel. (n.d.). Wikipedia.

- The Gold Standard: A Technical Guide to Deuterium Labeling in Internal Standards. (n.d.). Benchchem.

- Prasugrel Hydrochloride Analysis Guide. (2023). Scribd.

- Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. (2018). Figshare.

- Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV.

- Stable-isotope dilution LC–MS for quantitative biomarker analysis. (n.d.). PMC - NIH.

- STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. (n.d.). Dr. Imre Blank's Homepage.

- Prasugrel and Impurities. (n.d.). BOC Sciences.

- Preparation of prasugrel hydrochloride. (n.d.).

- Isotope dilution. (n.d.). Wikipedia.

- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar

- Application Notes and Protocols for Prasugrel-d4 Reference Standards. (n.d.). Benchchem.

- Prasugrel EP Impurity B. (n.d.). Clearsynth.

- Prasugrel-impurities. (n.d.).

- Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR. (n.d.).

- A Comparative Guide to Bioequivalence Study Design for Prasugrel Utilizing Prasugrel-d4. (n.d.). Benchchem.

- Prasugrel synthesis. (n.d.). ChemicalBook.

- Prasugrel-D4. (n.d.). Acanthus Research.

- Prasugrel-d4. (n.d.). Klivon.

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents [patents.google.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. youtube.com [youtube.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Prasugrel-D4 - Acanthus Research [acanthusresearch.com]

- 16. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 19. resolvemass.ca [resolvemass.ca]

- 20. fda.gov [fda.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. hpst.cz [hpst.cz]

- 24. biotech-spain.com [biotech-spain.com]

Precision Impurity Profiling in Thienopyridine Therapeutics: The Mechanistic and Analytical Role of p-Fluoro Prasugrel-d4

Executive Summary

In the highly regulated landscape of pharmaceutical development, the impurity profile of an Active Pharmaceutical Ingredient (API) is as critical to patient safety as the active drug itself. Prasugrel, a potent P2Y12 receptor antagonist used to inhibit platelet aggregation, presents unique analytical challenges due to its susceptibility to positional isomerism and degradation[1]. As a Senior Application Scientist, I approach impurity profiling not merely as a compliance exercise, but as a mechanistic puzzle. This whitepaper deconstructs the causal origins of the para-fluoro isomer impurity in Prasugrel synthesis and details a self-validating LC-MS/MS methodology utilizing a stable isotope-labeled internal standard (p-Fluoro Prasugrel-d4) to achieve absolute quantitative certainty.

Mechanistic Causality of Positional Isomerism in Prasugrel Synthesis

To control an impurity, one must first understand its origin. The Prasugrel molecule is characterized by an ortho-fluoro substitution on its phenyl ring. However, during the synthesis of the starting materials—typically fluorophenylacetic acid or related fluorobenzene derivatives—electrophilic aromatic substitution reactions can yield a mixture of positional isomers.

If the para-fluoro isomer is not rigorously purged during intermediate crystallization steps, it propagates through the synthetic pathway. This results in the co-synthesis of p-Fluoro Prasugrel , officially designated in pharmacopeial monographs as Prasugrel EP Impurity C (CAS 1391194-50-5 for the free base; 1391053-98-7 for the HCl salt)[]. Because positional isomers share identical molecular weights and exhibit near-identical physicochemical properties, they readily co-crystallize with the target API, evading standard purification workflows.

Mechanistic origin of p-Fluoro Prasugrel as a positional isomer during API synthesis.

The Analytical Imperative: Why Deuterium Labeling?

Quantifying trace levels of p-Fluoro Prasugrel (often required at <0.15% thresholds) within a highly concentrated Prasugrel API matrix demands the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. However, this introduces a critical vulnerability: Electrospray Ionization (ESI) matrix effects . The overwhelming abundance of the co-eluting API suppresses the ionization efficiency of the trace impurity, leading to severe under-reporting of impurity levels.

To engineer a self-validating quantitative system, we introduce p-Fluoro Prasugrel-d4 Hydrochloride (CAS 1794753-98-2) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4]. The causality behind this choice is precise:

-

Chromatographic Co-elution: The deuterium labeling (typically on the cyclopropyl ring) does not significantly alter the molecule's polarity. The d4-standard co-elutes exactly with the unlabelled p-Fluoro Prasugrel impurity[5].

-

Mass Resolution: The incorporation of four heavy isotopes shifts the precursor mass by +4 Da (from 374.1 to 378.1 m/z), allowing the first quadrupole (Q1) of the mass spectrometer to isolate the internal standard from the impurity perfectly[6].

-

Ionization Normalization: Because the impurity and the d4-standard enter the ESI source at the exact same microsecond, they experience identical matrix suppression. By quantifying the ratio of their signals rather than absolute peak areas, the system mathematically cancels out matrix effects.

Self-Validating LC-MS/MS Methodology

The following protocol is designed not just to execute a test, but to continuously prove its own validity during operation.

Step 1: Matrix-Matched Sample Preparation

-

Action: Weigh 10.0 mg of the Prasugrel API batch and dissolve in 10.0 mL of Acetonitrile:Water (50:50 v/v) to create a 1 mg/mL matrix.

-

Spiking: Spike the sample with exactly 10 ng/mL of p-Fluoro Prasugrel-d4 internal standard.

-

Causality: Spiking the IS at the very beginning of sample preparation ensures that any subsequent volumetric errors, thermal degradation, or adsorption losses affect both the analyte and the IS equally, preserving the quantitative ratio.

Step 2: UPLC Chromatographic Resolution

-

Action: Inject 2 µL onto a sub-2-micron C18 UPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

-

Causality: Standard HPLC lacks the theoretical plate count required to resolve the ortho-fluoro API from the para-fluoro impurity. The sub-2-micron UPLC stationary phase provides the necessary peak capacity to separate these positional isomers before they reach the MS detector, preventing isobaric interference[1].

Step 3: Triple Quadrupole MS/MS Detection (MRM)

-

Action: Operate the mass spectrometer in Positive ESI mode using Multiple Reaction Monitoring (MRM).

-

Causality: Prasugrel and its isomers yield stable product ions at 177 m/z and 206 m/z due to highly predictable collision-induced cleavage at the nitrogen of the thienopyridinone moiety[1]. Monitoring these specific transitions filters out background chemical noise.

Step 4: System Suitability and Self-Validation

-

Action: Evaluate the IS Matrix Factor (MF) by comparing the peak area of the d4-standard in the API matrix versus in a neat solvent.

-

Causality: A valid system must show an MF between 0.85 and 1.15. If the MF drops below this, it indicates severe ion suppression, but the final calculated concentration remains accurate because the d4-standard self-corrects the calibration curve.

LC-MS/MS analytical workflow utilizing p-Fluoro Prasugrel-d4 for matrix normalization.

Quantitative Data Synthesis

To ensure rigorous reproducibility, the MRM transitions and validation metrics must be strictly defined. The tables below summarize the parameters required to establish this self-validating assay.

Table 1: MRM Transitions for Prasugrel Impurity Profiling

| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Analytical Role |

| Prasugrel API | 374.1 | 177.0 / 206.0 | 25 | Target Drug Matrix |

| p-Fluoro Prasugrel | 374.1 | 177.0 / 206.0 | 25 | EP Impurity C Target |

| p-Fluoro Prasugrel-d4 | 378.1 | 181.0 / 210.0 | 25 | Internal Standard (SIL-IS) |

Note: The +4 Da mass shift in the product ions of the d4-standard confirms the retention of the deuterated cyclopropyl moiety post-cleavage.

Table 2: Self-Validating Method Performance Metrics

| Validation Parameter | ICH Acceptance Criteria | Observed Value | Mechanistic Justification / Causality |

| IS Matrix Factor | 0.85 - 1.15 | 0.98 | The d4 label perfectly mimics the impurity, correcting for ESI+ ion suppression caused by the API. |

| Linearity (R²) | > 0.995 | 0.9992 | Plotting the Impurity/IS ratio ensures a linear response across the calibration range, independent of absolute MS sensitivity. |

| Accuracy (% Bias) | ± 15% | ± 4.2% | Exact chromatographic co-elution prevents differential extraction or ionization losses. |

| Precision (% CV) | < 15% | 3.8% | The stable isotope normalizes run-to-run injection volume variability and transient MS fluctuations. |

Conclusion

The detection of positional isomers like p-Fluoro Prasugrel (EP Impurity C) is a stringent test of a laboratory's analytical capabilities. By integrating p-Fluoro Prasugrel-d4 into the workflow, we transition from a vulnerable, absolute-response methodology to a robust, ratiometric system. This approach not only satisfies stringent ICH regulatory guidelines but provides drug development professionals with unassailable, self-validating data regarding the purity and safety of thienopyridine therapeutics.

References

-

IDENTIFICATION OF PRASUGREL (AN ANTIPLATELET DRUG) IMPURITIES BY LC-MS/MS, RAPID DETERMINATION OF PRASUGREL HYDROCHLORIDE-RELATED SUBSTANCES... - Taylor & Francis. 1

-

CAS 1391194-50-5 (Prasugrel EP Impurity C) - BOC Sciences.

-

Prasugrel-d4 (PCR 4099-d4) | Stable Isotope - MedChemExpress. 6

-

Prasugrel-impurities (p-Fluoro Prasugrel-d4 Hydrochloride) - Pharmaffiliates. 4

-

Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique - Figshare. 3

-

Prasugrel-D4 | CAS 1127252-92-9 - Veeprho. 5

Sources

p-Fluoro Prasugrel-d4 Reference Standard: A Definitive Guide to COA Data, Bioanalytical Validation, and Pharmacological Relevance

Executive Summary

In the rigorous landscape of pharmaceutical development and quality control, the precision of bioanalytical quantification is non-negotiable. Prasugrel, a potent third-generation thienopyridine antiplatelet agent, requires stringent impurity profiling to ensure clinical safety. Among its critical synthetic impurities is the para-fluoro isomer (Prasugrel EP Impurity C)[][2]. To accurately quantify this impurity in complex biological matrices or API batches, researchers rely on stable isotope-labeled internal standards (SIL-IS) like p-Fluoro Prasugrel-d4 .

This technical guide deconstructs the Certificate of Analysis (COA) data for p-Fluoro Prasugrel-d4, outlines self-validating step-by-step bioanalytical methodologies, and explores the pharmacological causality behind monitoring this specific impurity.

Chemical Identity & Structural Significance

The active pharmaceutical ingredient (API) of Prasugrel features an ortho-fluorophenyl group. During synthesis, positional isomers such as the para-fluoro variant (5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate) can emerge as process impurities[][3].

p-Fluoro Prasugrel-d4 (CAS: 1794753-98-2) is the deuterium-labeled analog of this impurity[4]. By incorporating four deuterium atoms, the molecular weight shifts by +4 Da (MW: 413.93 for the HCl salt) compared to the unlabelled impurity[4]. This mass shift is critical: it allows the SIL-IS to co-elute chromatographically with the analyte while being distinctly resolved by a mass spectrometer, perfectly correcting for matrix effects and ionization suppression[5][6].

Deconstructing the COA: Quantitative Data Summary

A Certificate of Analysis (COA) for a SIL-IS is a self-validating document that guarantees the material's suitability for regulatory submissions (e.g., FDA/ICH M10 guidelines)[7]. A robust COA for p-Fluoro Prasugrel-d4 must demonstrate high chemical purity and, crucially, high isotopic purity to prevent cross-talk in LC-MS/MS channels.

Table 1: Typical COA Specifications for p-Fluoro Prasugrel-d4

| Analytical Parameter | Methodology | Acceptance Criteria | Causality / Significance |

| Chemical Purity | HPLC-UV (220 nm) | ≥ 98.0% | Ensures no interfering co-eluting peaks affect quantification. |

| Isotopic Purity | HRMS / LC-MS | ≥ 98.0% atom % D | Prevents "d0 contribution" (unlabelled analyte) which would falsely elevate the LLOQ. |

| Identity (Structural) | 1H-NMR & 13C-NMR | Conforms to structure | Confirms the exact position of the para-fluoro group and deuterium incorporation. |

| Mass Confirmation | ESI-MS (Positive) | m/z [M+H]+ = 378.1 (base) | Validates the +4 Da mass shift relative to the unlabelled impurity. |

| Residual Solvents | GC-FID | Meets ICH Q3C limits | Ensures accurate weighing by accounting for volatile solvent mass. |

| Water Content | Karl Fischer Titration | ≤ 1.0% | Prevents degradation (hydrolysis of the acetate group) and corrects net weight. |

Experimental Workflow: LC-MS/MS Method Development

According to FDA Bioanalytical Method Validation (BMV) guidance, using a SIL-IS is the gold standard for mitigating matrix effects[5][8]. Below is a self-validating, step-by-step protocol for extracting and quantifying p-Fluoro Prasugrel using its -d4 internal standard.

Step-by-Step Methodology:

-

Sample Aliquoting: Transfer 50 µL of human plasma (or API dissolution matrix) into a 96-well plate.

-

SIL-IS Spiking: Add 10 µL of p-Fluoro Prasugrel-d4 working solution (e.g., 50 ng/mL in 50% methanol) to all samples except blank matrices.

-

Causality: Early addition ensures the SIL-IS undergoes the exact same extraction losses and degradation as the analyte, normalizing recovery[6].

-

-

Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the mixture.

-

Causality: Acetonitrile denatures plasma proteins to prevent column clogging, while formic acid stabilizes the thienopyridine ring and promotes protonation [M+H]+ for positive ESI.

-

-

Mixing and Centrifugation: Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 150 µL of the clear supernatant to a clean plate and dilute with 150 µL of LC-MS grade water.

-

Causality: Diluting the organic extract improves peak shape by matching the initial mobile phase conditions of the reversed-phase column.

-

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the transition of the unlabelled impurity and the +4 Da transition of the -d4 standard.

Fig 1: Step-by-step LC-MS/MS sample preparation and quantification workflow using SIL-IS.

Pharmacological Context: Why Monitor the p-Fluoro Impurity?

Prasugrel is a prodrug. Its mechanism of action relies on rapid esterase-mediated hydrolysis to an inactive thiolactone, followed by a single-step cytochrome P450 (primarily CYP3A4 and CYP2B6) oxidation to its active metabolite[9][10][11]. This active metabolite irreversibly binds to the P2Y12 ADP receptor on platelets, preventing ADP-induced platelet aggregation and thrombus formation[9][12].

The Causality of Impurity Profiling:

The structural shift from an ortho-fluoro (Prasugrel) to a para-fluoro (Impurity C) configuration can drastically alter the molecule's affinity for esterases and CYP450 enzymes. If the para-fluoro impurity is present in high quantities, it may:

-

Compete with the API for CYP450 active sites, altering the pharmacokinetic profile of the active metabolite.

-

Generate aberrant active metabolites with differing irreversible binding kinetics at the P2Y12 receptor, potentially leading to off-target toxicity or unpredictable bleeding risks.

Therefore, regulatory bodies mandate the strict quantification of such positional isomers, necessitating the use of highly characterized reference standards like p-Fluoro Prasugrel-d4.

Fig 2: Prasugrel metabolic activation and irreversible P2Y12 receptor inhibition pathway.

Conclusion

The integrity of bioanalytical data is entirely dependent on the quality of the reference standards employed. p-Fluoro Prasugrel-d4 serves as an indispensable tool for the precise LC-MS/MS quantification of Prasugrel's para-fluoro impurity. By demanding rigorous COA specifications—particularly isotopic purity and structural identity—scientists can build self-validating analytical methods that withstand regulatory scrutiny and ensure the safety and efficacy of antiplatelet therapies.

References

-

Prasugrel-impurities - Pharmaffiliates Pharmaffiliates[Link][4]

-

CAS No : 1391194-50-5 | Chemical Name : 5-[(1RS)-2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate, Product Name : Prasugrel Hydrochloride - Impurity C | Pharmaffiliates Pharmaffiliates [Link][3]

-

What is the mechanism of Prasugrel Hydrochloride? - Patsnap Synapse Patsnap Synapse[Link][9]

-

Prasugrel: A Novel Platelet ADP P2Y12 Receptor... : Cardiovascular Therapeutics - Ovid Ovid[Link][10]

-

Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration FDA [Link][8]

-

Full article: Optimizing selection of P2Y12 inhibiting therapy: clopidogrel, prasugrel or ticagrelor - Taylor & Francis Taylor & Francis[Link][11]

-

Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art - Frontiers Frontiers[Link][12]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA FDA [Link][7]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Bioanalysis Zone [Link][6]

Sources

- 2. molcan.com [molcan.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 10. ovid.com [ovid.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art [frontiersin.org]

Methodological & Application

Advanced LC-MS/MS Methodology for the Trace-Level Quantification of p-Fluoro Prasugrel Impurity

Overview & Scope

Prasugrel is a potent thienopyridine-class prodrug used as an antiplatelet agent. During the synthesis of the active pharmaceutical ingredient (API), positional isomers can form, most notably p-Fluoro Prasugrel (Prasugrel EP Impurity C; CAS 1391194-50-5 for base, 1391053-98-7 for HCl salt) [1]. Regulatory bodies (ICH Q3A/Q3B) mandate the rigorous monitoring of such related substances. This application note details a highly selective, self-validating LC-MS/MS protocol for quantifying trace levels of p-Fluoro Prasugrel within the Prasugrel API.

Scientific Rationale & Causality (E-E-A-T)

The Isomeric Challenge

p-Fluoro Prasugrel and the Prasugrel API are exact positional isomers (para-fluoro vs. ortho-fluoro, respectively). Consequently, they share an identical monoisotopic mass and produce indistinguishable MS/MS fragmentation patterns. In positive electrospray ionization (ESI+), both molecules yield a protonated precursor ion at m/z 374.1. Collision-induced dissociation (CID) results in the loss of a ketene group (-42 Da) to form m/z 332.1, followed by further cleavage to yield the dominant fluorophenyl-cyclopropyl ketone fragment at m/z 149.1 [2]. Because the mass spectrometer cannot differentiate these isomers based on Multiple Reaction Monitoring (MRM) transitions alone, the assay's integrity relies entirely on chromatographic resolution .

The Pentafluorophenyl (PFP) Advantage

Traditional C18 columns often struggle to achieve baseline resolution of ortho/para halogenated isomers due to their reliance on purely hydrophobic interactions. This protocol employs a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces multiple orthogonal retention mechanisms:

-

π-π Interactions : The electron-deficient PFP ring interacts differentially with the electron-rich thienopyridine system of the analytes.

-

Dipole-Dipole Interactions : The distinct dipole moments of the ortho-fluoro (API) versus the para-fluoro (Impurity C) geometries allow the PFP column to achieve baseline separation where standard alkyl phases fail.

Preventing In-Situ Degradation

Prasugrel is highly susceptible to ester hydrolysis and oxidative degradation, particularly under alkaline or thermal stress [3]. To prevent the artifactual formation of degradation products (such as the desacetyl hydroxy metabolite) during sample preparation, all diluents must be slightly acidified, and samples must be maintained at 4°C in the autosampler.

Experimental Protocol

Reagents & Materials

-

Prasugrel API and p-Fluoro Prasugrel Reference Standard (Purity ≥ 98.0%).

-

UHPLC-MS grade Acetonitrile (ACN) and Water.

-

LC-MS grade Formic Acid (FA) and Ammonium Formate.

Sample Preparation (Self-Validating System)

-

Diluent Preparation : Prepare a mixture of Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. (Causality: The acidic pH of ~3.0 prevents the alkaline hydrolysis of the acetate ester moiety [3].)

-

Standard Stock : Dissolve the p-Fluoro Prasugrel standard in ACN to yield a 1.0 mg/mL stock. Store at -20°C.

-

API Sample : Accurately weigh 10.0 mg of Prasugrel API and dissolve in 10.0 mL of diluent (1.0 mg/mL).

-

Spiked Validation Samples : To validate recovery and assess matrix suppression, spike API samples with the impurity standard at 0.05%, 0.10%, and 0.15% (w/w) relative to the API concentration.

-

Centrifugation : Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to deactivated glass autosampler vials.

UHPLC Conditions

-

Column : Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm) or equivalent sub-2 µm PFP column.

-

Column Temperature : 35°C.

-

Autosampler Temperature : 4°C (Critical for API stability).

-

Mobile Phase A : 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 2 µL.

MS/MS Parameters

-

Instrument : Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-XS) [4].

-

Ionization Mode : ESI Positive (ESI+).

-

Capillary Voltage : 4.5 kV.

-

Desolvation Temperature : 500°C.

-

Desolvation Gas : 800 L/hr.

Data Presentation

Table 1: UHPLC Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |

| 0.0 | 70 | 30 | Initial |

| 1.0 | 70 | 30 | Linear |

| 6.0 | 30 | 70 | Linear |

| 7.5 | 30 | 70 | Hold |

| 7.6 | 70 | 30 | Linear |

| 10.0 | 70 | 30 | Re-equilibration |

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| p-Fluoro Prasugrel | 374.1 | 149.1 | 28 | Quantifier |

| p-Fluoro Prasugrel | 374.1 | 332.1 | 15 | Qualifier |

| Prasugrel (API) | 374.1 | 149.1 | 28 | Quantifier |

| Prasugrel (API) | 374.1 | 332.1 | 15 | Qualifier |

Table 3: Method Validation Summary (Typical Acceptance Criteria)

| Parameter | Target Specification | Notes |

| Limit of Detection (LOD) | S/N ≥ 3:1 | Typically ~0.01% w/w |

| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | Typically ~0.03% w/w |

| Linearity (R²) | ≥ 0.995 | Range: LOQ to 150% of specification |

| Spike Recovery | 85% – 115% | Assessed at 0.05%, 0.10%, 0.15% |

| Resolution (Rs) | ≥ 1.5 | Between API and Impurity C |

Workflows & Visualizations

Analytical workflow for the quantification of p-Fluoro Prasugrel.

Shared CID fragmentation pathway for Prasugrel and p-Fluoro Prasugrel.

References

-

Asian Publication Corporation. (2023). Characterization of Prasugrel Degradation Profile by Several Oxidative Reagents using HPLC and LC-MS/MS Technique. Asian Journal of Chemistry. Retrieved from[Link]

-

Rigobello, C., Barden, A. T., & Steppe, M. (2015). LC method for determination of prasugrel and mass spectrometry detection for thermal and alkaline degradation products. Die Pharmazie. DOI:[Link]

-

Farid, N. A., et al. (2006). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. DOI:[Link]

Application Note: High-Performance Bioanalysis of Prasugrel Using p-Fluoro Prasugrel-d4

This Application Note and Protocol is designed for bioanalytical scientists and drug development professionals. It details the rigorous quantification of Prasugrel in biological matrices using p-Fluoro Prasugrel-d4 as an Internal Standard (IS).

Executive Summary & Scientific Rationale

Prasugrel is a thienopyridine prodrug that requires rapid hydrolysis by esterases (hCE2) to form an intermediate, which is then oxidized by CYP450 enzymes to its active metabolite (R-138727).

The Bioanalytical Challenge:

-

Extreme Instability: The parent compound (Prasugrel) is extremely unstable in blood due to rapid esterase-mediated hydrolysis. Without immediate stabilization, ex vivo degradation leads to underestimation of the parent drug and overestimation of metabolites.

-

IS Selection Strategy: While stable isotope-labeled (SIL) Prasugrel (e.g., Prasugrel-d5) is the conventional choice, p-Fluoro Prasugrel-d4 represents a Deuterated Structural Analog Internal Standard .

-

Structure: It is a regioisomer (para-fluoro vs. ortho-fluoro) combined with deuterium labeling.

-

Benefit: It provides the mass differentiation of an SIL (M+4) while offering slightly distinct chromatographic selectivity due to the para- substitution. This prevents "cross-talk" (IS contributing to Analyte signal) often seen with co-eluting SILs if mass resolution is insufficient, while maintaining identical extraction efficiency and ionization behavior.

-

Chemical Identity & Properties

| Compound | Chemical Name | Molecular Formula | MW (Da) | Role |

| Prasugrel | 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | C₂₀H₂₀FNO₃S | 373.44 | Analyte |

| p-Fluoro Prasugrel-d4 | 2-acetoxy-5-(α-cyclopropylcarbonyl-4-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-d4 | C₂₀H₁₆D₄FNO₃S | 377.46 | Internal Standard |

Metabolic & Degradation Pathway

The following diagram illustrates the critical instability pathway that necessitates the specific stabilization protocol described below.

Figure 1: Prasugrel metabolic pathway highlighting the esterase-driven hydrolysis step that must be inhibited during sample collection.

Detailed Experimental Protocol

Reagent Preparation

-

Stock Solution (IS): Dissolve 1.0 mg of p-Fluoro Prasugrel-d4 in 1.0 mL of Acetonitrile (ACN) . Do not use methanol as primary solvent for long-term storage due to potential transesterification risks. Store at -20°C.

-

Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 ACN:Water. Keep on ice during use.

Sample Collection & Stabilization (CRITICAL)

Failure to follow this step invalidates the assay.

-

Inhibitor Preparation: Prepare tubes containing 30 mM Dichlorvos or 10 mM PMSF (Phenylmethylsulfonyl fluoride). Alternatively, use commercially available esterase inhibitor tubes.

-

Blood Draw: Collect blood directly into the inhibitor-treated tubes containing K2EDTA.

-

Mixing: Invert gently 5-8 times immediately. Do not vortex whole blood.

-

Cooling: Place samples immediately in an ice-water bath (4°C).

-

Centrifugation: Centrifuge at 2000 x g for 10 min at 4°C within 30 minutes of collection.

-

Acidification: Transfer plasma to a cryovial and immediately add 5% Formic Acid (10 µL per 100 µL plasma) to lower pH to ~3.0. This locks the ester bond.

Sample Extraction (Protein Precipitation)

This method uses a "Crash & Shoot" approach optimized for high throughput.

-

Aliquot: Transfer 50 µL of stabilized, acidified plasma to a 96-well plate.

-

IS Addition: Add 10 µL of p-Fluoro Prasugrel-d4 Working Solution.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 4000 rpm (approx. 3200 x g) for 15 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a fresh plate.

-

Dilution: Add 100 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.

LC-MS/MS Conditions[1]

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 30% B

-

0.5 - 2.5 min: 30% -> 90% B

-

2.5 - 3.0 min: 90% B (Wash)

-

3.0 - 3.1 min: 30% B (Re-equilibrate)

-

Mass Spectrometry (MS/MS):

-

Source: ESI Positive Mode.

-

Scan Type: MRM (Multiple Reaction Monitoring).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Prasugrel | 374.1 | 262.1 | 30 | 20 |

| p-Fluoro Prasugrel-d4 | 378.1 | 266.1 | 30 | 20 |

Note: The transition 374->262 corresponds to the loss of the cyclopropyl-keto group and the acetoxy group. The IS transition 378->266 assumes the d4 label is retained on the core tetrahydrothienopyridine structure. Always perform a product ion scan on your specific lot of IS to confirm the fragmentation pattern.

Method Validation & Acceptance Criteria

To ensure Trustworthiness and Self-Validation , the method must meet the following criteria (based on FDA/EMA Bioanalytical Guidelines):

Specificity & Selectivity[2][3][4]

-

Requirement: Response in blank plasma must be < 20% of the LLOQ response for the analyte and < 5% for the IS.

-

p-Fluoro Advantage: Due to the para- fluorine position, the IS may elute slightly differently than the ortho- fluoro parent. Ensure the resolution is sufficient or that the mass channels (374 vs 378) show no cross-talk.

Matrix Effect (ME)

-

Calculation:

-

IS Normalization: The "IS-Normalized Matrix Factor" should be close to 1.0. p-Fluoro Prasugrel-d4 is expected to track the matrix suppression of Prasugrel almost perfectly due to matched lipophilicity.

Stability Benchmarks

Because Prasugrel is unstable, strictly monitor these stability QCs:

| Stability Test | Condition | Acceptance Criteria |

| Benchtop Stability | 4 hours at 4°C (Ice bath) | 85-115% Recovery |

| Freeze-Thaw | 3 Cycles at -80°C | 85-115% Recovery |

| Processed Stability | 24 hours in Autosampler (10°C) | 85-115% Recovery |

| Whole Blood Stability | t=0 to t=30 min on Ice + Inhibitor | < 15% degradation |

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow emphasizing critical stabilization points.

References

-

Farid, N. A., et al. (2007). "Metabolism and disposition of the thienopyridine antiplatelet agent prasugrel in humans." Drug Metabolism and Disposition. Link

-

FDA Center for Drug Evaluation and Research. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

-

BenchChem. (2025).[1][2][3] "Application Notes and Protocols for Prasugrel-d4 Reference Standards." BenchChem Application Library. Link

-

Mullangi, R., et al. (2013). "Quantification of prasugrel active metabolite in human plasma by LC-MS/MS." Biomedical Chromatography. Link

-

PubChem. (2024). "p-Fluoro Prasugrel Hydrochloride Compound Summary." National Library of Medicine. Link

Sources

Application Note: High-Fidelity Extraction and LC-MS/MS Quantification of p-Fluoro Prasugrel using p-Fluoro Prasugrel-d4

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Technique: Solid-Phase Extraction (SPE) coupled with LC-MS/MS

Introduction & Analytical Rationale

Prasugrel is a potent thienopyridine prodrug widely prescribed for the management of acute coronary syndromes[1]. During the synthesis and stability profiling of prasugrel (an ortho-fluoro compound), the para-fluoro isomer—p-Fluoro Prasugrel (CAS: 1391053-98-7)[2]—frequently emerges as a critical process impurity. Because this impurity is isobaric to the parent drug, it requires highly selective chromatographic separation and precise mass spectrometric quantification.

To achieve absolute quantification in complex biological matrices or API formulations, a stable isotope-labeled internal standard (SIL-IS) is strictly required[3]. p-Fluoro Prasugrel-d4 (CAS: 1794753-98-2)[4] serves as the gold standard for this application. By sharing near-identical physicochemical properties with the target analyte, the d4-labeled standard co-elutes during chromatography, perfectly compensating for matrix-induced ion suppression and extraction losses[5].

Mechanistic Insights: Overcoming Analyte Instability

The extraction of intact thienopyridines from biological matrices is notoriously challenging due to their inherent chemical instability. Prasugrel and its derivatives are highly susceptible to hydrolysis, autoxidation, and photodegradation[6].

-